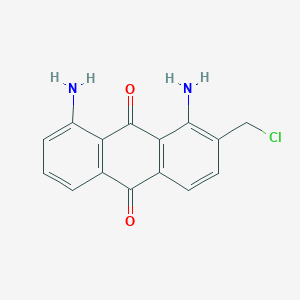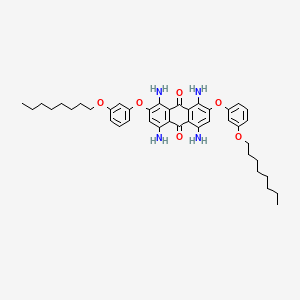
1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione is a complex organic compound with a molecular formula of C28H24N4O4. This compound is known for its unique structure, which includes multiple amino groups and phenoxy groups attached to an anthracene-9,10-dione core. It has applications in various fields, including materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, anthracene, is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Etherification: The amino groups are then reacted with 3-(octyloxy)phenol in the presence of a base to form the phenoxy groups.
Oxidation: Finally, the anthracene core is oxidized to form the anthracene-9,10-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and phenoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Tin(II) chloride, iron powder.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield various amino-substituted anthracene derivatives.
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential interactions with biological macromolecules.
Medicinal Chemistry: Explored for its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound’s multiple amino groups can form hydrogen bonds and interact with various biological molecules. The anthracene core can participate in π-π stacking interactions, which are crucial for its electronic properties. These interactions can affect cellular pathways and molecular functions, making it a valuable compound for research in various fields.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with different substituents on the phenoxy groups.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Another anthracene derivative with different functional groups.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione is unique due to its specific combination of amino and phenoxy groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise molecular interactions and electronic characteristics.
Propriétés
Numéro CAS |
88600-97-9 |
|---|---|
Formule moléculaire |
C42H52N4O6 |
Poids moléculaire |
708.9 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2,7-bis(3-octoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C42H52N4O6/c1-3-5-7-9-11-13-21-49-27-17-15-19-29(23-27)51-33-25-31(43)35-37(39(33)45)42(48)38-36(41(35)47)32(44)26-34(40(38)46)52-30-20-16-18-28(24-30)50-22-14-12-10-8-6-4-2/h15-20,23-26H,3-14,21-22,43-46H2,1-2H3 |
Clé InChI |
KDAWJYBKIMRTFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)OCCCCCCCC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



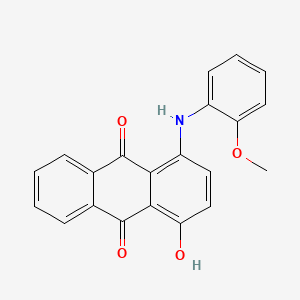

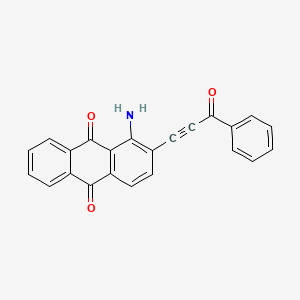

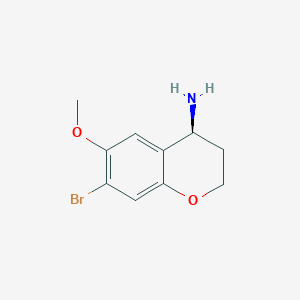
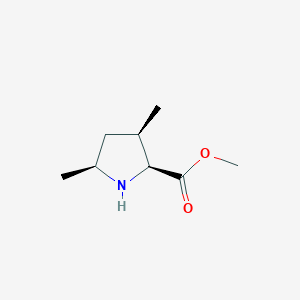

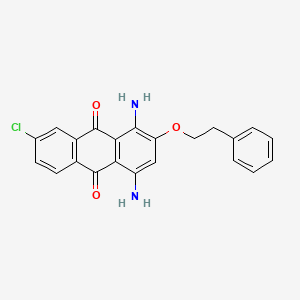
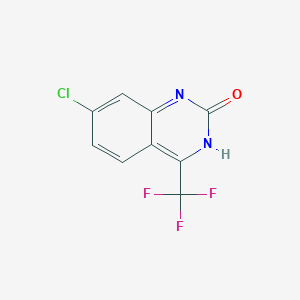
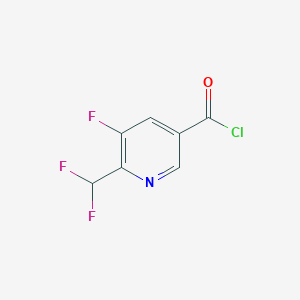
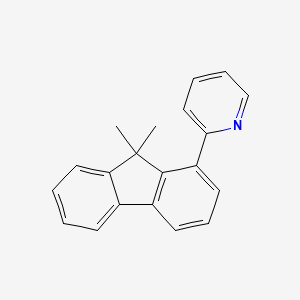
![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
